molecular formula C25H21BrN4O B2822358 6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine CAS No. 332867-68-2

6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine

Cat. No. B2822358
M. Wt: 473.374
InChI Key: CNTCDSOWGGKIJO-UHFFFAOYSA-N
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Description

“6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C25H21BrN4O, and its molecular weight is 473.374. It contains a quinazoline core, a bromine atom, a phenyl group, and a pyrrolidine ring. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced via nucleophilic substitution, and the phenyl groups could undergo electrophilic aromatic substitution . The pyrrolidine ring could also participate in reactions, depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Scientific Research Applications

Anticancer Agents

  • The compound has been explored in the synthesis of new quinazoline derivatives targeting the EGFR (epidermal growth factor receptor), which are potentially effective as anticancer agents. Compounds showing superior EGFR inhibitory activity were further screened for their cytotoxicity against various human cancer cell lines, demonstrating promising results (Allam et al., 2020).

Synthesis of Heterocyclic Compounds

  • The compound is used in the synthesis of various heterocyclic compounds, such as pyridylquinazoline derivatives. These derivatives have been evaluated for their potential as anti-tumor and anti-microbial agents, indicating selective antibacterial activity against certain strains (Eweas et al., 2021).

Antimalarial Drug Lead

  • In the quest for potent antimalarial drugs, 6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine has been included in the synthesis of quinazoline-2,4-diamines. These compounds were evaluated for their antimalarial activity, with some showing high potential as antimalarial drug leads (Mizukawa et al., 2021).

Anti-inflammatory and Analgesic Properties

  • New derivatives of this compound have been synthesized and screened for analgesic and anti-inflammatory activities. Some synthesized compounds exhibited good analgesic and anti-inflammatory activity, comparable to reference standards (Eweas et al., 2012).

Antibacterial Activity

  • Various derivatives of 6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine have been synthesized and evaluated for their antibacterial activity. Some compounds exhibited significant activity against specific bacterial strains (Singh et al., 2010).

Future Directions

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O/c26-19-11-12-22-21(16-19)23(17-7-2-1-3-8-17)29-25(28-22)27-20-10-6-9-18(15-20)24(31)30-13-4-5-14-30/h1-3,6-12,15-16H,4-5,13-14H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTCDSOWGGKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone

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